4-(2,6-Dimethylmorpholin-4-yl)benzoic acid

Description

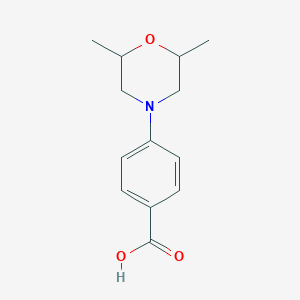

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid is a benzoic acid derivative featuring a 2,6-dimethyl-substituted morpholine ring at the para position of the aromatic core. This compound is of interest in medicinal chemistry and materials science due to its balanced physicochemical profile, which may enhance bioavailability and target binding in drug design .

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRDBTJTZUXOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,6-dimethylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Nitro-Substituted Isomers

Three nitro-substituted analogs are documented, differing in the nitro group’s position relative to the morpholine and carboxylic acid (Table 1).

Table 1: Nitro-Substituted Analogs

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid | 3-NO₂, 4-morpholine | C₁₃H₁₆N₂O₅ | 280.28 | 942474-64-8 |

| 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid | 5-NO₂, 2-morpholine | C₁₃H₁₆N₂O₅ | 280.28 | 175136-71-7 |

| 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid | 2-NO₂, 5-morpholine | C₁₃H₁₆N₂O₅ | 280.28 | 1000018-44-9 |

Key Findings :

Sulfonyl-Substituted Analog

4-(2,6-Dimethylmorpholine-4-sulfonyl)-benzoic acid (SY132657)

- Molecular Formula: C₁₃H₁₇NO₅S

- Molecular Weight : 299.34 g/mol

- Key Feature : The sulfonyl group replaces the methylene bridge, introducing strong electron-withdrawing effects.

- Impact :

Stereochemical Variants

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]benzoic acid hydrochloride

- Molecular Formula: C₁₃H₁₇NO₃·HCl

- Molecular Weight : 271.74 g/mol (hydrochloride salt)

- Key Feature : Stereospecific (2R,6S) configuration and a methylene linker.

- Impact :

Trifluoromethyl Aniline Derivative

4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline

- Molecular Formula : C₁₃H₁₆F₃N₂O

- Molecular Weight : 288.28 g/mol

- Key Feature : Aniline replaces carboxylic acid; trifluoromethyl adds electronegativity.

- Impact :

Azo-Benzothiazolyl Benzoic Acids

Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid

- Key Feature : Azo (-N=N-) and benzothiazole groups.

- Impact: Acidity: Dual acidic protons (carboxylic acid and phenolic -OH) with pKa values ranging from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) .

Table 2: Property Comparison

| Property | Parent Compound | Nitro Analogs | Sulfonyl Analog | Hydrochloride Salt |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 235.28 | 280.28 | 299.34 | 271.74 |

| Key Functional Group | Morpholine, COOH | Morpholine, NO₂, COOH | Morpholine, SO₂, COOH | Morpholine, COOH (salt) |

| Acidity (pKa) | ~2–3 (estimated) | Lower due to NO₂ | Lower due to SO₂ | Similar to parent |

| Solubility | Moderate (polar solvents) | Low (high polarity) | High (ionic) | High (aqueous) |

| Bioavailability | Balanced | Limited by NO₂ | Enhanced (polar) | Enhanced (salt form) |

Research Implications

- Drug Design: The parent compound’s morpholine group offers a balance of lipophilicity and hydrogen bonding, making it preferable over bulkier analogs (e.g., benzyl(isopropyl)amino derivatives) for CNS-targeting drugs .

- Material Science : Nitro and sulfonyl analogs may serve as intermediates for high-polarity polymers or ligands.

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, as well as its implications in various fields such as agriculture and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 249.31 g/mol

This compound features a benzoic acid moiety substituted with a dimethylmorpholine group, which may influence its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have explored the antibacterial properties of various benzoic acid derivatives, including those with morpholine substitutions. For instance, salicylanilide benzoates, which share structural similarities with this compound, have demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μmol/L) | Target Bacteria |

|---|---|---|

| Salicylanilide Benzoate A | ≥0.98 | MRSA |

| Salicylanilide Benzoate B | ≥0.98 | Streptococcus pneumoniae |

The minimum inhibitory concentrations (MICs) indicate that these compounds could serve as potential leads for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. The evaluation of salicylanilide derivatives against various fungal strains revealed that certain compounds effectively inhibited the growth of Candida species and other pathogenic fungi .

Table 2: Antifungal Activity Against Various Strains

| Compound Name | MIC (μmol/L) | Target Fungi |

|---|---|---|

| Salicylanilide Benzoate A | 0.5 | Candida albicans |

| Salicylanilide Benzoate B | 1.0 | Aspergillus fumigatus |

These findings suggest that modifications to the benzoic acid structure can enhance antifungal efficacy.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a plant growth regulator. Research indicates that derivatives like 4-(2-phenylethynyl)benzoic acid can significantly affect plant growth parameters such as seed germination and lateral branching .

Case Study: Effects on Tomato Plants

In field trials, foliar applications of benzoic acid derivatives resulted in:

- Seed Germination Inhibition : Effective at concentrations as low as 0.5 μM.

- Lateral Bud Suppression : Concentrations between 10 to 100 μM effectively reduced lateral branching without adversely affecting overall plant health.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.